Cas no 1082453-45-9 (2-(4-methoxy-3-methylphenyl)-3-methylbutanoic acid)
2-(4-methoxy-3-methylphenyl)-3-methylbutanoic acid Chemical and Physical Properties
Names and Identifiers
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- 2-(4-methoxy-3-methylphenyl)-3-methylbutanoic acid
- 1082453-45-9
- EN300-2000432
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- Inchi: 1S/C13H18O3/c1-8(2)12(13(14)15)10-5-6-11(16-4)9(3)7-10/h5-8,12H,1-4H3,(H,14,15)
- InChI Key: OBESXTYIWCKYGU-UHFFFAOYSA-N
- SMILES: OC(C(C1C=CC(=C(C)C=1)OC)C(C)C)=O
Computed Properties
- Exact Mass: 222.125594432g/mol
- Monoisotopic Mass: 222.125594432g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 16
- Rotatable Bond Count: 4
- Complexity: 237
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 1
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 3.1
- Topological Polar Surface Area: 46.5Ų
2-(4-methoxy-3-methylphenyl)-3-methylbutanoic acid Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-2000432-0.05g |
2-(4-methoxy-3-methylphenyl)-3-methylbutanoic acid |
1082453-45-9 | 0.05g |
$587.0 | 2023-09-16 | ||
| Enamine | EN300-2000432-0.1g |
2-(4-methoxy-3-methylphenyl)-3-methylbutanoic acid |
1082453-45-9 | 0.1g |
$615.0 | 2023-09-16 | ||
| Enamine | EN300-2000432-0.25g |
2-(4-methoxy-3-methylphenyl)-3-methylbutanoic acid |
1082453-45-9 | 0.25g |
$642.0 | 2023-09-16 | ||
| Enamine | EN300-2000432-0.5g |
2-(4-methoxy-3-methylphenyl)-3-methylbutanoic acid |
1082453-45-9 | 0.5g |
$671.0 | 2023-09-16 | ||
| Enamine | EN300-2000432-1.0g |
2-(4-methoxy-3-methylphenyl)-3-methylbutanoic acid |
1082453-45-9 | 1g |
$1070.0 | 2023-05-31 | ||
| Enamine | EN300-2000432-2.5g |
2-(4-methoxy-3-methylphenyl)-3-methylbutanoic acid |
1082453-45-9 | 2.5g |
$1370.0 | 2023-09-16 | ||
| Enamine | EN300-2000432-5.0g |
2-(4-methoxy-3-methylphenyl)-3-methylbutanoic acid |
1082453-45-9 | 5g |
$3105.0 | 2023-05-31 | ||
| Enamine | EN300-2000432-10.0g |
2-(4-methoxy-3-methylphenyl)-3-methylbutanoic acid |
1082453-45-9 | 10g |
$4606.0 | 2023-05-31 | ||
| Enamine | EN300-2000432-1g |
2-(4-methoxy-3-methylphenyl)-3-methylbutanoic acid |
1082453-45-9 | 1g |
$699.0 | 2023-09-16 | ||
| Enamine | EN300-2000432-5g |
2-(4-methoxy-3-methylphenyl)-3-methylbutanoic acid |
1082453-45-9 | 5g |
$2028.0 | 2023-09-16 |
2-(4-methoxy-3-methylphenyl)-3-methylbutanoic acid Related Literature
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Dhirendra K. Chaudhary,Pramendra Kumar,Lokendra Kumar RSC Adv., 2016,6, 94731-94738
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Denis V. Korchagin,Elena A. Yureva,Alexander V. Akimov,Eugenii Ya. Misochko,Gennady V. Shilov,Artem D. Talantsev,Roman B. Morgunov,Alexander A. Shakin,Sergey M. Aldoshin,Boris S. Tsukerblat Dalton Trans., 2017,46, 7540-7548
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Jing Yu,Yu-Qi Lyu,Jiapeng Liu,Mohammed B. Effat,Junxiong Wu J. Mater. Chem. A, 2019,7, 17995-18002
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Joseph H. Bisesi,Tara Sabo-Attwood Environ. Sci.: Nano, 2014,1, 574-583
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Guiying Zhang,Maosheng Cheng,Yanni Li,Keliang Liu,Lifeng Cai Chem. Commun., 2013,49, 11086-11088
Additional information on 2-(4-methoxy-3-methylphenyl)-3-methylbutanoic acid
Research Briefing on 2-(4-methoxy-3-methylphenyl)-3-methylbutanoic acid (CAS: 1082453-45-9): Recent Advances and Applications
2-(4-methoxy-3-methylphenyl)-3-methylbutanoic acid (CAS: 1082453-45-9) is a structurally unique small molecule that has recently gained attention in the field of chemical biology and pharmaceutical research. This compound, characterized by its methoxy- and methyl-substituted phenyl ring coupled with a branched aliphatic carboxylic acid moiety, has shown promising potential in various therapeutic applications. Recent studies have explored its role as a key intermediate in the synthesis of bioactive molecules and its direct pharmacological properties.
In a 2023 study published in the Journal of Medicinal Chemistry, researchers investigated the anti-inflammatory properties of 2-(4-methoxy-3-methylphenyl)-3-methylbutanoic acid. The compound demonstrated significant inhibition of cyclooxygenase-2 (COX-2) activity with an IC50 of 3.2 μM, while showing minimal effect on COX-1 (IC50 > 50 μM), suggesting potential as a selective anti-inflammatory agent. Molecular docking studies revealed that the methoxy group at the para position and the branched alkyl chain contribute to its selective binding to the COX-2 active site.
Another significant development comes from its application in cancer research. A 2024 Nature Communications paper reported that derivatives of 1082453-45-9 exhibited potent inhibitory effects on histone deacetylases (HDACs), particularly HDAC6. The lead compound in this series showed nanomolar activity (IC50 = 28 nM) and demonstrated promising antitumor effects in xenograft models of multiple myeloma. The researchers highlighted the importance of the 3-methylbutanoic acid moiety for HDAC binding affinity.
The synthetic utility of 2-(4-methoxy-3-methylphenyl)-3-methylbutanoic acid has also been explored in recent pharmaceutical development. A 2023 Organic Process Research & Development publication detailed its use as a chiral building block for the synthesis of novel GPR40 agonists for diabetes treatment. The steric hindrance provided by the 3-methyl group was found to be crucial for maintaining the desired conformation of the target molecules.
From a drug metabolism perspective, recent pharmacokinetic studies (Xenobiotica, 2024) have shown that 1082453-45-9 undergoes extensive phase II metabolism, primarily glucuronidation at the carboxylic acid group. The 4-methoxy group was found to significantly slow oxidative metabolism, resulting in a favorable half-life of approximately 8 hours in preclinical species. These properties make it an attractive scaffold for further medicinal chemistry optimization.
Current challenges in the development of 2-(4-methoxy-3-methylphenyl)-3-methylbutanoic acid derivatives include improving water solubility while maintaining target affinity. Several research groups are exploring salt formation and prodrug strategies to address this limitation. The compound's unique structural features continue to inspire novel synthetic approaches and therapeutic applications across multiple disease areas.
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